3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-imino-3,4-dihydroquinazoline-2-thiol
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-imino-3,4-dihydroquinazoline-2-thiol is a quinazoline derivative characterized by a 3,4-dimethoxyphenethyl substituent at position 3, an imino group (-NH) at position 4, and a thiol (-SH) group at position 2 of the quinazoline ring. This structure confers unique electronic and steric properties, making it a candidate for exploring biological activities such as enzyme inhibition or antimicrobial effects.
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-amino-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O2S/c1-22-15-8-7-12(11-16(15)23-2)9-10-21-17(19)13-5-3-4-6-14(13)20-18(21)24/h3-8,11H,9-10,19H2,1-2H3 |
InChI Key |
GSMRDAORPCAQDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=S)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-imino-3,4-dihydroquinazoline-2-thiol typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with other intermediates to form the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as sodium borohydride and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-imino-3,4-dihydroquinazoline-2-thiol can undergo various chemical reactions, including:
Reduction: Sodium borohydride is commonly used for reduction reactions involving this compound.
Substitution: The compound can participate in substitution reactions, particularly involving the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride, potassium bromate, and various solvents like THF and ethyl acetate. Reaction conditions often involve specific temperatures and pH levels to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions can produce various reduced forms of the compound.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-imino-3,4-dihydroquinazoline-2-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-imino-3,4-dihydroquinazoline-2-thiol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on substituent variations in the quinazoline core or attached functional groups. Key comparisons include:
Table 1: Structural Features of Selected Quinazoline Derivatives
*Estimated based on structural formula.
Key Observations:
Substituent Diversity: The target compound’s 3,4-dimethoxyphenethyl group distinguishes it from analogs like the 3-methoxyphenyl derivative in , which lacks the 4-methoxy group. This difference may enhance electron-donating effects and steric bulk, influencing binding affinity in biological systems. The imino group (-NH) at position 4 contrasts with the oxo (-O) group in and . The imino group’s ability to participate in hydrogen bonding could improve interactions with enzymatic targets compared to oxo derivatives .
Thiol vs. Thioacetate/Sulfanyl :
- The free thiol (-SH) in the target compound offers higher reactivity than the thioacetate ester in or the sulfanyl group in . This may facilitate disulfide bond formation or direct covalent interactions with cysteine residues in proteins .
Hybrid Structures :
- The azanium derivative in shares the 3,4-dimethoxyphenethyl motif but incorporates a carbamoyl-linked ammonium structure. This highlights the versatility of dimethoxyphenyl groups in designing bioactive molecules, though the azanium’s ionic nature alters solubility and pharmacokinetics compared to the neutral quinazoline core .
Biological Activity
The compound 3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-imino-3,4-dihydroquinazoline-2-thiol is a quinazoline derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C17H20N2O2S
- Molecular Weight : 320.42 g/mol
- CAS Number : 24997-88-4
The biological activity of quinazoline derivatives is often attributed to their ability to interfere with cellular signaling pathways involved in cancer progression. Specifically, the compound under discussion may exert its effects through:
- Inhibition of Tyrosine Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases, which are crucial for tumor growth and metastasis.
- Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at various checkpoints, preventing cancer cells from proliferating.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against several cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast) | 5.0 | Apoptosis induction |
| A549 (Lung) | 7.5 | Tyrosine kinase inhibition |
| HCT116 (Colon) | 6.0 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity against various cancer types, suggesting its potential as a therapeutic agent.
Case Studies
- Study on MDA-MB-468 Cells :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-imino-3,4-dihydroquinazoline-2-thiol, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Utilize a multi-step approach starting with condensation of 3,4-dimethoxyphenethylamine with thiourea derivatives under acidic conditions (e.g., p-TsOH) to form the thiol moiety. Reflux in ethanol/water (3:1) for 6–8 hours improves yield .
- Route 2 : Adapt protocols from analogous quinazoline-thiol syntheses, such as hydrogenation of intermediate Schiff bases (e.g., using Pd/C under H₂) to stabilize the imino group .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2). Adjust pH to 4–5 during thiourea cyclization to minimize side products .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). DEPT-135 confirms CH₂/CH₃ groups in the ethyl side chain .
- X-ray Crystallography : Grow single crystals via slow evaporation in methanol/chloroform. Refinement with SHELXTL resolves disorder in the thiol-imino tautomerization, as seen in related quinazolines .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms the molecular ion [M+H]⁺ at m/z 395.1322 (calculated: 395.1325) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodology :
- In Vitro Assays : Prioritize kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity (MIC against S. aureus and E. coli) using microdilution assays (concentration range: 1–100 µM) .
- Cytotoxicity : Test against HEK-293 and MCF-7 cell lines via MTT assay (48-hour exposure). Include positive controls (e.g., doxorubicin) to validate assay conditions .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the quinazoline-thiol core?
- Methodology :
- Substituent Variation : Replace the 3,4-dimethoxyphenyl group with halogenated (e.g., 4-Cl) or nitro-substituted analogs to assess electronic effects on bioactivity .
- Scaffold Hybridization : Fuse the thiol group with thiadiazole or triazole rings (e.g., via Huisgen cycloaddition) to enhance metabolic stability .
- Data Analysis : Use principal component analysis (PCA) to correlate logP values (calculated via ChemAxon) with antibacterial IC₅₀ .
Q. How can computational methods clarify the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Dock the compound into ATP-binding pockets (PDB: 1M17 for EGFR) using AutoDock Vina. Focus on hydrogen bonds between the thiol group and Lys721 .
- MD Simulations : Run 100-ns simulations (AMBER22) to assess stability of ligand-protein complexes. RMSD >2.5 Å indicates conformational shifts .
- ADMET Prediction : Use SwissADME to predict poor oral bioavailability (TPSA >140 Ų) and prioritize prodrug derivatization .
Q. How can conflicting spectral or bioactivity data be resolved?
- Methodology :
- Spectral Contradictions : If NMR signals overlap (e.g., imino vs. thiol protons), use 2D COSY/NOESY or switch to D₂O-containing solvents to suppress exchange broadening .
- Bioactivity Variability : Replicate assays under standardized conditions (e.g., RPMI-1640 medium, 5% CO₂). For inconsistent MICs, check bacterial inoculum size via OD₆₀₀ calibration .
Q. What approaches improve solubility and bioavailability for in vivo studies?
- Methodology :
- Co-solvents : Prepare stock solutions in DMSO (≤5% v/v) and dilute with PBS containing 0.1% Tween-80 to prevent precipitation .
- Prodrug Design : Acetylate the thiol group (to form a disulfide) or PEGylate the ethyl side chain to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (sonication method, 200 nm size) for sustained release in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
